5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile
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Overview
Description
It has shown significant efficacy in inhibiting the androgen receptor pathway, particularly in models of prostate cancer that are resistant to enzalutamide . The compound is primarily used in research focused on castration-resistant prostate cancer.
Preparation Methods
The synthesis of TRC-253 involves several key steps:
Initial Reaction: 2-chloro-5-nitropyridine reacts with piperidin-4-ol under basic conditions to form 5-nitro-2-(piperidin-4-yloxy)pyridine.
Final Steps:
Chemical Reactions Analysis
TRC-253 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced using hydrogenation techniques, as seen in its synthesis.
Substitution Reactions: The initial formation of the compound involves nucleophilic substitution reactions.
Common Reagents and Conditions: Palladium on carbon, hydrogen gas, and basic conditions are commonly used in the synthesis and reactions involving TRC-253.
Major Products: The primary product of these reactions is TRC-253 itself, with intermediates formed during the synthesis process.
Scientific Research Applications
TRC-253 is extensively used in scientific research, particularly in the following areas:
Cancer Research: It is used to study castration-resistant prostate cancer, demonstrating robust inhibition of androgen receptor signaling.
Drug Development: The compound serves as a model for developing new androgen receptor antagonists.
Biological Studies: Researchers use TRC-253 to understand the mechanisms of androgen receptor antagonism and resistance in prostate cancer.
Mechanism of Action
TRC-253 functions by binding to the androgen receptor, preventing its activation and subsequent signaling. This inhibition disrupts the androgen receptor pathway, which is crucial for the growth and survival of prostate cancer cells . The compound is particularly effective against androgen receptor mutations that confer resistance to other treatments .
Comparison with Similar Compounds
TRC-253 is compared with other androgen receptor antagonists such as enzalutamide, apalutamide, and darolutamide. While these compounds also target the androgen receptor, TRC-253 is unique in its ability to inhibit both wild-type and mutant forms of the receptor . This makes it particularly valuable in treating resistant forms of prostate cancer .
Similar Compounds
- Enzalutamide
- Apalutamide
- Darolutamide
Properties
IUPAC Name |
5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O2S/c24-23(25,26)17-10-15(13-29-18(17)11-27)31-20(33)22(6-1-7-22)32(21(31)35)14-2-3-19(30-12-14)34-16-4-8-28-9-5-16/h2-3,10,12-13,16,28H,1,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHJEYKNYQVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CN=C(C=C3)OC4CCNCC4)C5=CC(=C(N=C5)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2110426-27-0 |
Source
|
Record name | TRC-253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2110426270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRC-253 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNG9GQ9Y27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.